2-Amino-6-(difluoromethyl)benzaldehyde

Description

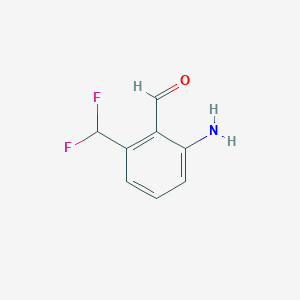

2-Amino-6-(difluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by an amino group (-NH₂) at the 2-position and a difluoromethyl (-CF₂H) group at the 6-position of the benzaldehyde core. This compound is of significant interest in medicinal chemistry due to the unique electronic and steric properties imparted by fluorine substituents, which enhance metabolic stability, bioavailability, and target-binding interactions . Its synthesis typically involves multi-step condensation reactions under controlled conditions, such as those described for related fluorinated benzaldehydes in and .

Properties

Molecular Formula |

C8H7F2NO |

|---|---|

Molecular Weight |

171.14 g/mol |

IUPAC Name |

2-amino-6-(difluoromethyl)benzaldehyde |

InChI |

InChI=1S/C8H7F2NO/c9-8(10)5-2-1-3-7(11)6(5)4-12/h1-4,8H,11H2 |

InChI Key |

SNPRPRJZJLZWRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(difluoromethyl)benzaldehyde typically involves the introduction of the difluoromethyl group and the amino group onto a benzaldehyde core. One common method is the reaction of 2-nitrobenzaldehyde with difluoromethylating agents, followed by reduction of the nitro group to an amino group. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium or zinc .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The choice of reagents and catalysts can be optimized for cost-effectiveness and yield. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(difluoromethyl)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amino group to a halide.

Major Products Formed

Oxidation: 2-Amino-6-(difluoromethyl)benzoic acid.

Reduction: 2-Amino-6-(difluoromethyl)benzyl alcohol.

Substitution: 2-Halo-6-(difluoromethyl)benzaldehyde.

Scientific Research Applications

2-Amino-6-(difluoromethyl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-(difluoromethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the amino group can participate in hydrogen bonding and electrostatic interactions with the target .

Comparison with Similar Compounds

2-Amino-6-(trifluoromethyl)benzaldehyde

Molecular Formula: C₈H₆F₃NO Molar Mass: 189.13 g/mol Key Properties:

Comparison :

- Electronic Effects : The -CF₃ group is more electron-withdrawing than -CF₂H, leading to greater electrophilicity of the aldehyde group. This enhances reactivity in nucleophilic addition reactions but may reduce solubility in polar solvents.

- Acidity : The lower pKa of the -CF₃ analog suggests stronger acidity, which could influence protonation states under physiological conditions .

2-(Difluoromethoxy)-6-fluorobenzaldehyde

Molecular Formula : C₈H₅F₃O₂

Applications : Medical intermediate for drug synthesis .

Key Features :

- The -OCF₂ group introduces both electron-withdrawing and steric effects, distinct from the -CF₂H group.

- The fluorine atom at the 6-position directs electrophilic substitution reactions differently compared to amino-substituted analogs.

Comparison :

- Reactivity: The difluoromethoxy group (-OCF₂) may stabilize the aldehyde via resonance, reducing its electrophilicity relative to 2-amino-6-(difluoromethyl)benzaldehyde.

- Biological Interactions : The ether linkage (-O-) in -OCF₂ could participate in hydrogen bonding, unlike the -CF₂H group, which primarily impacts lipophilicity and metabolic stability .

2-Amino-6-fluoro-N-phenylbenzamide

Molecular Formula : C₁₃H₁₁FN₂O

Structure : Features a 6-fluoro substituent and an amide functional group .

Comparison :

- Functional Group Differences : The amide group (-CONH-) in this compound contrasts with the aldehyde (-CHO) in the target molecule, leading to divergent reactivity (e.g., participation in hydrogen bonding vs. Schiff base formation).

- Fluorine Position : The 6-fluoro substitution is conserved, but the absence of a difluoromethyl group reduces steric and electronic effects on the aromatic ring .

General Trends in Fluorinated Benzaldehyde Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.